molecular formula C14H20N2O2 B1220100 2-piperidin-1-ylethyl N-phenylcarbamate

2-piperidin-1-ylethyl N-phenylcarbamate

Cat. No.: B1220100
M. Wt: 248.32 g/mol
InChI Key: WSYSHLQCHIOWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-piperidin-1-ylethyl N-phenylcarbamate is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.365 g/mol . This compound is known for its unique structure, which includes a phenyl group, a carbamic acid ester, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-piperidin-1-ylethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-piperidin-1-yl-ethanol under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. These methods often include additional steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

2-piperidin-1-ylethyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include phenyl-carbamic acid derivatives and piperidine ring oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the ester and piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The reaction conditions for these transformations vary depending on the desired product and the specific reagents used .

Scientific Research Applications

2-piperidin-1-ylethyl N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine moiety.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ylethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in various biological effects .

Comparison with Similar Compounds

2-piperidin-1-ylethyl N-phenylcarbamate can be compared to other similar compounds, such as:

Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of the phenyl-carbamic acid ester family.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-phenylcarbamate

InChI

InChI=1S/C14H20N2O2/c17-14(15-13-7-3-1-4-8-13)18-12-11-16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17)

InChI Key

WSYSHLQCHIOWNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)NC2=CC=CC=C2

Synonyms

2-piperidinoethyl phenylcarbamate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.